(5S)-5-phenylmorpholin-3-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-phenylmorpholin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDVCRCMLDJGAS-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CO1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)CO1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052209-96-7 |

Source

|

| Record name | (5S)-5-phenylmorpholin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(5S)-5-phenylmorpholin-3-one CAS number 1052209-96-7 properties

An In-Depth Technical Guide to (5S)-5-phenylmorpholin-3-one (CAS: 1052209-96-7) for Drug Discovery Professionals

Introduction

This compound is a chiral heterocyclic compound featuring a morpholinone core. As a distinct stereoisomer, its utility in modern synthetic and medicinal chemistry is significant, primarily serving as a valuable chiral building block for more complex molecules.[1][2] The morpholine scaffold itself is recognized as a "privileged structure" in drug discovery. Its incorporation into drug candidates is a well-established strategy to modulate physicochemical properties, such as improving aqueous solubility, metabolic stability, and blood-brain barrier permeability, which is particularly crucial for developing therapeutics for the central nervous system (CNS).[3][4][5] This guide provides a comprehensive overview of the core properties, handling, and potential applications of this compound to support its effective use in research and development.

Physicochemical and Structural Properties

The fundamental identity and characteristics of this compound are summarized below. These properties are critical for its accurate identification, handling, and application in synthetic chemistry and biological screening.

| Property | Value | Source(s) |

| CAS Number | 1052209-96-7 | [2][6][7][8] |

| IUPAC Name | This compound | [6][7] |

| Synonyms | (S)-5-Phenylmorpholin-3-one, (5S)-5-Phenyl-3-morpholinone | [7][8] |

| Molecular Formula | C₁₀H₁₁NO₂ | [6][7][8] |

| Molecular Weight | 177.20 g/mol | [2][6][7] |

| Appearance | Solid; often described as off-white | [6][8] |

| Purity | Commercially available with ≥95% to ≥98% purity | [8] |

| SMILES | O=C1NC2=CC=CC=C2 | [7] |

| InChI Key | GXDVCRCMLDJGAS-SECBINFHSA-N | [8] |

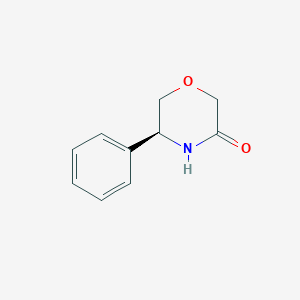

Structural Diagram

The stereochemistry at the C5 position is a defining feature of this molecule, influencing its interaction with other chiral molecules and biological targets.

Caption: 2D structure of this compound.

Spectroscopic Profile for Structural Confirmation

While specific spectral data requires experimental acquisition, a senior scientist would anticipate the following characteristic signals to confirm the identity and purity of this compound:

-

¹H NMR: Key signals would include a multiplet for the five aromatic protons of the phenyl group, distinct signals for the diastereotopic protons on the methylene carbons of the morpholinone ring, a signal for the methine proton at the chiral C5 center, and a broad singlet for the N-H proton. The coupling patterns of the ring protons are crucial for confirming the conformation.

-

¹³C NMR: The spectrum should show approximately 8 distinct carbon signals (due to symmetry in the phenyl group). Characteristic peaks would include the carbonyl carbon (~170 ppm), aromatic carbons (120-140 ppm), and aliphatic carbons of the morpholinone ring (40-80 ppm).

-

Mass Spectrometry (MS): In ESI+ mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z ≈ 178.2.

Synthesis and Stereochemical Considerations

This compound is a chiral intermediate. Its synthesis relies on stereoselective methods to ensure the correct configuration at the C5 position. One reported conceptual approach involves starting from a readily available chiral precursor, such as L-phenylalanine, to set the desired stereocenter.[1] The general transformation involves cyclization to form the morpholinone ring while retaining the original stereochemistry.

Caption: Conceptual synthetic workflow.

The stereochemical integrity is paramount. The choice of reagents and reaction conditions is critical to prevent racemization at the benzylic C5 position, which is susceptible to epimerization under harsh basic or acidic conditions.

Applications in Research and Drug Development

While specific biological activities for this exact compound are not widely published, its structural class—the morpholinones—is of high interest in drug discovery.

-

Privileged Scaffold: The morpholine ring is a cornerstone in medicinal chemistry. Its favorable properties contribute to improved pharmacokinetics, and it is a component of numerous approved drugs.[3][4][5]

-

CNS Drug Discovery: The physicochemical profile of the morpholine moiety often enhances a molecule's ability to cross the blood-brain barrier, making it a valuable scaffold for CNS-targeting agents.[3]

-

Therapeutic Potential of Derivatives: Morpholinone derivatives have been investigated as selective antagonists for human alpha1a receptors, indicating potential applications in treating conditions like benign prostatic hyperplasia.[9] The broader class of morpholine derivatives has been explored for a wide range of therapeutic uses, including as anticancer, antibacterial, and antifungal agents.[5][10]

-

Chiral Building Block: As a chiral intermediate, this compound serves as a starting point for the synthesis of enantiomerically pure, complex target molecules, where the defined stereocenter is crucial for biological activity.[1]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The compound is classified with the following hazards:

| Hazard Information | Details | Source(s) |

| Signal Word | Warning | [6][7][11] |

| Pictogram | GHS07 (Exclamation Mark) | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [6][7][11] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][6][7] |

-

Handling: Use only in a chemical fume hood.[6] Avoid contact with skin, eyes, and clothing. Minimize dust generation and accumulation.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Recommended storage temperatures are between 2-8°C.[2][7]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[6]

Experimental Protocols

The following protocols represent standard, self-validating methodologies for the quality control and initial screening preparation of this compound.

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a framework for verifying the purity of a received batch. The system is validated by ensuring system suitability parameters (e.g., peak symmetry, theoretical plates) are met before sample analysis.

Methodology:

-

System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Standard Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

System Suitability: Inject the standard solution five times. Calculate the relative standard deviation (RSD) of the peak area and retention time. The RSD should be <2%.

-

Analysis: Inject the sample solution.

-

Data Processing: Determine the purity by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

HPLC Parameters:

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for small molecule analysis. |

| Mobile Phase A | Water + 0.1% Formic Acid | Provides proton source for good peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic eluent. |

| Gradient | 10% B to 90% B over 15 min | Ensures elution of the compound and any impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm | The phenyl group provides strong UV absorbance. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Caption: Self-validating HPLC purity analysis workflow.

Protocol 2: Stock Solution Preparation for Biological Assays

Accurate preparation of stock solutions is critical for reproducible screening results.

-

Solvent Selection: Due to the morpholinone and phenyl moieties, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock.

-

Primary Stock (e.g., 20 mM):

-

Calculate the mass of this compound needed (Mass = 0.020 mol/L * 0.17720 kg/mol * Volume in L).

-

For 1 mL of 20 mM stock, weigh 3.54 mg of the compound.

-

Add the compound to a clean vial.

-

Add the calculated volume of high-purity DMSO.

-

Vortex and/or sonicate gently until fully dissolved.

-

-

Aqueous Buffer Solubility Check: Before preparing assay plates, perform a kinetic solubility test. Add a small aliquot of the DMSO stock to the final assay buffer (e.g., PBS) to ensure the compound does not precipitate at the final testing concentration. The final DMSO concentration in the assay should typically be kept below 0.5% to avoid solvent-induced artifacts.

-

Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Conclusion

This compound (CAS: 1052209-96-7) is a well-defined chiral building block with significant potential for drug discovery and development. Its value is derived from the stereochemically defined center and the presence of the morpholinone core, a privileged scaffold known to impart favorable pharmacokinetic properties. A thorough understanding of its physicochemical properties, handling requirements, and analytical methods is essential for its successful application in the synthesis of novel, high-value therapeutic candidates.

References

-

Matrix Scientific. This compound Safety Data Sheet. Link

-

Achmem. (S)-5-Phenylmorpholin-3-one Product Page. Link

-

CymitQuimica. (5S)-5-Phenyl-3-morpholinone Product Page. Link

-

Sigma-Aldrich. (R)-5-Phenyl-morpholin-3-one Product Page (Note: Enantiomer shown for property comparison). Link

-

CymitQuimica. 5-Phenylmorpholin-3-one Product Page (Racemic). Link

-

Sigma-Aldrich. (5R)-5-phenylmorpholin-3-one Product Page. Link

-

CymitQuimica. This compound Product Description. Link

-

BLDpharm. (S)-5-Phenylmorpholin-3-one Product Page. Link

-

Google Patents. (US6218390B1) Morpholinone and morpholine derivatives and uses thereof. Link

-

XiXisys. This compound GHS Information. Link

-

Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Link

-

Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Link

-

Singh, H., et al. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Link

-

Tzara, A., et al. (2024). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Link

-

National Institutes of Health (NIH). Synthesis and SAR of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues. Link

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 1052209-96-7|(S)-5-Phenylmorpholin-3-one|BLD Pharm [bldpharm.com]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. canbipharm.com [canbipharm.com]

- 7. achmem.com [achmem.com]

- 8. (5S)-5-Phenyl-3-morpholinone | CymitQuimica [cymitquimica.com]

- 9. US6218390B1 - Morpholinone and morpholine derivatives and uses thereof - Google Patents [patents.google.com]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. 5-Phenylmorpholin-3-one | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide on (5S)-5-phenylmorpholin-3-one

This guide provides a comprehensive technical overview of (5S)-5-phenylmorpholin-3-one, a chiral organic compound of interest to researchers and professionals in drug development and chemical synthesis. We will delve into its molecular structure, physicochemical properties, and synthesis, offering insights grounded in established scientific principles.

Introduction and Core Concepts

This compound is a heterocyclic compound belonging to the morpholine class.[1] The morpholine ring is a six-membered heterocycle containing both an oxygen and a nitrogen atom. The designation "(5S)" indicates the stereochemistry at the 5th position of the morpholine ring, where a phenyl group is attached, signifying a specific spatial arrangement of the atoms. This chirality is a critical aspect of its biological and chemical behavior, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. The "-3-one" suffix denotes the presence of a carbonyl group at the 3rd position of the ring.

The precise three-dimensional structure imparted by the chiral center at the 5-position makes this compound a valuable chiral building block in asymmetric synthesis.[2] Such building blocks are instrumental in the construction of complex, stereochemically-defined molecules, which is a cornerstone of modern drug discovery and development.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physicochemical properties of this compound is fundamental for its application in research and development.

Molecular Structure

The molecular structure of this compound is characterized by a morpholine-3-one core with a phenyl substituent at the 5-position, featuring a stereogenic center with an (S) configuration.

Caption: Generalized workflow for the asymmetric synthesis of this compound.

Applications in Research and Drug Development

The structural motifs present in this compound are found in various biologically active molecules. The morpholine core is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.

This compound and its derivatives are of interest in the development of novel therapeutics. For example, substituted phenylmorpholine analogs have been investigated for their effects on monoamine uptake and nicotinic acetylcholine receptor function, with potential applications as smoking cessation aids. [3]The specific stereochemistry of this compound makes it a crucial intermediate for the synthesis of enantiomerically pure drug candidates, where the biological activity is often dependent on a single enantiomer.

Safety and Handling

This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. [4][5]It may also cause respiratory irritation. [5]Therefore, appropriate personal protective equipment (PPE), such as gloves, lab coats, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chiral building block with significant potential in synthetic organic chemistry and drug discovery. Its well-defined stereochemistry and the presence of the morpholine scaffold make it an attractive starting point for the synthesis of complex, biologically active molecules. A thorough understanding of its molecular structure, physicochemical properties, and synthetic methodologies is essential for its effective utilization in research and development.

References

-

PubChem. 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride. [Link]

-

Chemsrc.com. (5S)-5-Phenyl-3-morpholinone Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. [Link]

-

PubChem. trans-5-Methyl-6-phenylmorpholin-3-one. [Link]

-

Pharmaffiliates. (R)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one. [Link]

-

National Institutes of Health. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. [Link]

Sources

- 1. (3R,5S)-3-methyl-5-phenylmorpholine () for sale [vulcanchem.com]

- 2. 1052209-96-7|(S)-5-Phenylmorpholin-3-one|BLD Pharm [bldpharm.com]

- 3. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. achmem.com [achmem.com]

- 5. 5-Phenylmorpholin-3-one | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to (5S)-5-phenylmorpholin-3-one: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5S)-5-phenylmorpholin-3-one, with the chemical formula C₁₀H₁₁NO₂, is a chiral heterocyclic compound belonging to the morpholinone class. The presence of a stereocenter and the phenylmorpholinone scaffold makes it a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed plausible enantioselective synthetic route, analytical characterization methods, and an exploration of its potential pharmacological applications based on the bioactivities of structurally related compounds. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of novel chiral heterocycles in drug development.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability.[2] When combined with a phenyl group and a lactam functionality, as in 5-phenylmorpholin-3-one, the resulting molecule possesses a unique three-dimensional structure that can facilitate specific interactions with biological targets. The chirality at the C5 position is of particular importance, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[3]

This guide focuses on the (5S)-enantiomer of 5-phenylmorpholin-3-one, a compound with potential applications in various therapeutic areas, including neuroscience and oncology, based on the activities of analogous structures.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₁NO₂ | [6] |

| Molecular Weight | 177.20 g/mol | [7] |

| CAS Number | 1052209-96-7 | [7] |

| Appearance | White to off-white solid | [8] |

| Purity | Typically >97% | [6] |

| Storage | 2-8°C, sealed in a dry environment | [9] |

| SMILES | O=C1NC2=CC=CC=C2 | [7] |

Enantioselective Synthesis

Synthetic Workflow Diagram

Caption: Proposed workflow for the enantioselective synthesis of this compound.

Detailed Experimental Protocol

Step 1: N-Protection of (S)-Phenylglycine

-

Rationale: Protection of the amine functionality is necessary to prevent side reactions during the subsequent reduction step. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under the reduction conditions and its ease of removal.

-

Procedure:

-

To a solution of (S)-phenylglycine (1 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium hydroxide (2.5 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Remove the THF under reduced pressure.

-

Wash the aqueous layer with a nonpolar solvent (e.g., hexane or diethyl ether).

-

Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., 1M HCl).

-

Extract the product, (S)-N-Boc-phenylglycine, with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the protected amino acid.

-

Step 2: Reduction to (S)-2-((tert-butoxycarbonyl)amino)-2-phenylethan-1-ol

-

Rationale: The carboxylic acid is reduced to a primary alcohol to introduce the hydroxyl group necessary for the morpholinone ring formation. Borane-THF complex or lithium aluminum hydride are effective reagents for this transformation.

-

Procedure:

-

Dissolve (S)-N-Boc-phenylglycine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 2-3 equivalents) dropwise.

-

Allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of methanol at 0°C.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amino alcohol.

-

Step 3: O-Alkylation with 1,2-dibromoethane

-

Rationale: This step introduces the two-carbon unit required for the formation of the morpholinone ring. A strong base is used to deprotonate the alcohol, which then acts as a nucleophile.

-

Procedure:

-

Dissolve the amino alcohol (1 equivalent) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0°C and add sodium hydride (NaH, 1.2 equivalents) portion-wise.

-

Stir the mixture at 0°C for 30 minutes.

-

Add 1,2-dibromoethane (2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

Step 4: Deprotection and Intramolecular Cyclization

-

Rationale: Removal of the Boc protecting group exposes the free amine, which then undergoes intramolecular nucleophilic substitution to form the lactam ring.

-

Procedure:

-

Dissolve the O-alkylated intermediate (1 equivalent) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 equivalents) and stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA in vacuo.

-

Dissolve the resulting ammonium salt in a suitable solvent like THF or DMF.

-

Add a strong base, such as sodium hydride (1.5 equivalents), at 0°C to effect cyclization.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction and work up as described in the previous steps.

-

Purify the final product, this compound, by column chromatography or recrystallization.

-

Potential Pharmacology and Mechanism of Action

While specific pharmacological data for this compound is not yet available in the public domain, the biological activities of structurally similar compounds provide a basis for postulating its potential therapeutic applications. The phenylmorpholine scaffold is present in several CNS-active compounds, and morpholinone derivatives have been investigated for a range of activities.[4][11]

Inferred Mechanism of Action

Based on the pharmacology of related phenylmorpholine analogs, this compound may act as a modulator of monoamine transporters, such as those for dopamine, norepinephrine, and serotonin.[12] The phenyl group is a common feature in ligands for these transporters, and the morpholine ring can influence binding affinity and selectivity. The lactam functionality may also contribute to interactions with the target protein.

Potential Therapeutic Areas

-

Neurodegenerative Diseases: Compounds that modulate dopaminergic and noradrenergic systems have potential in the treatment of conditions like Parkinson's disease and ADHD.

-

Depression and Anxiety: Modulation of serotonin and norepinephrine reuptake is a well-established mechanism for antidepressant and anxiolytic drugs.

-

Oncology: Some morpholine-containing compounds have shown promise as anticancer agents, although the specific mechanisms can vary widely.[5]

Proposed Signaling Pathway

Caption: Postulated mechanism of action via monoamine transporter inhibition.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

¹H NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Spectra are recorded on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz).

Expected Chemical Shifts (Hypothetical):

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.2-7.4 (m, 5H) | 125-140 |

| C5-H | 4.5-4.7 (dd, 1H) | 55-60 |

| C6-H₂ | 3.8-4.2 (m, 2H) | 65-70 |

| C2-H₂ | 3.3-3.6 (m, 2H) | 45-50 |

| N-H | 6.0-7.0 (br s, 1H) | - |

| C3=O | - | 170-175 |

High-Performance Liquid Chromatography (HPLC)

Protocol for Chiral Purity Determination:

-

Rationale: Chiral HPLC is the standard method for determining the enantiomeric excess (e.e.) of a chiral compound. A chiral stationary phase (CSP) is used to separate the enantiomers.

-

Instrumentation: A standard HPLC system with a UV detector is suitable.

-

Column: A chiral column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and compound.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Procedure:

-

Dissolve a small amount of the sample in the mobile phase.

-

Inject the sample onto the column.

-

Monitor the elution of the two enantiomers. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

-

Conclusion and Future Outlook

This compound is a chiral molecule with significant potential as a building block for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a plausible enantioselective synthesis, and methods for its analytical characterization. The inferred pharmacological profile, based on structurally related compounds, suggests that it may be a valuable lead for the discovery of new drugs targeting the central nervous system.

Future research should focus on the validation of the proposed synthetic route and the detailed pharmacological evaluation of this compound to determine its specific biological targets and therapeutic potential. Further derivatization of the phenyl ring and the morpholinone core could lead to the discovery of new chemical entities with improved potency, selectivity, and pharmacokinetic properties.

References

- A novel synthetic route to chiral gamma-lactams from alpha-amino acids via Rh-catalyzed intramolecular C-H insertion. PubMed.

- Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.

- Synthesis of β-lactams and x-amino acids by photochemical reactions of chromium carbene complexes. Philosophical Transactions of the Royal Society A.

- Synthesis of Chiral α-Amino-β-lactams through Pd(II)-Catalyzed...

- Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea. RSC Publishing.

- (S)-5-Phenylmorpholin-3-one. Achmem.

- (5S)-5-Phenyl-3-morpholinone. CymitQuimica.

- Phenylmorphans and analogues: opioid receptor subtype selectivity and effect of conform

- Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines. PubMed.

- Pharmacological profile of mephedrone analogs and related new psychoactive substances. ScienceDirect.

- (S)-5-Phenylmorpholin-3-one. [Supplier Website].

- Chiral Separations: Methods and Protocols.

- Synthesis and Characterization of Some New Morpholine Derivatives.

- 1052209-96-7|(S)-5-Phenylmorpholin-3-one. BLDpharm.

- Chiral Drug Separ

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.

- Characterization of Three Novel 4-Methylaminorex Deriv

- Chiral HPLC Separ

- Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers.

- Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography.

- Biological activities of morpholine derivatives and molecular targets involved.

- Contribution of the morpholine scaffold on the activity of...

- Biological Activity of Monoterpene-Based Scaffolds: A N

- Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central.

- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.

- New Morphine Analogs Produce Peripheral Antinociception within a Certain Dose Range of Their Systemic Administr

- Synthesis and Characterization of Some New Morpholine Derivatives.

- Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PubMed Central.

- CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.

- Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction. PubMed Central.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

- 6. γ-Lactam synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel synthetic route to chiral gamma-lactams from alpha-amino acids via Rh-catalyzed intramolecular C-H insertion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological profile of mephedrone analogs and related new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (5S)-5-phenylmorpholin-3-one: Nomenclature, Properties, and Synthetic Strategies

Abstract

(5S)-5-phenylmorpholin-3-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, stereodefined structure makes it a valuable pharmacophore and a key building block for the synthesis of complex, enantiomerically pure molecules. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, and a detailed examination of its synthetic pathway. We will explore the mechanistic principles behind its enantioselective synthesis, present a representative experimental protocol, and discuss its application as a strategic intermediate in the development of novel therapeutic agents, particularly for neurological disorders. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this important chiral intermediate.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to all scientific research and development. This compound is defined by a specific stereochemical configuration at the C5 position of the morpholin-3-one core, which is critical for its utility in asymmetric synthesis.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | (S)-5-Phenylmorpholin-3-one, 3-Morpholinone, 5-phenyl-, (5S)-[1] |

| CAS Number | 1052209-96-7[1][2] |

| Molecular Formula | C₁₀H₁₁NO₂[1][2][3] |

| InChI | InChI=1S/C10H11NO2/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1[1] |

| SMILES | O=C1NC2=CC=CC=C2[2][3] |

Physicochemical and Safety Data

Understanding the physical properties and safety profile of a compound is paramount for its proper handling, storage, and use in experimental settings.

Physicochemical Properties

| Property | Value |

| Molecular Weight | 177.20 g/mol [2][4] |

| Appearance | White to Off-White Solid[4] |

| Storage | Sealed in dry, 2-8°C[2] |

Safety and Handling

This compound is classified as a research chemical and should be handled with appropriate precautions in a laboratory setting.

| Hazard Class | GHS Hazard Statements |

| Warning | H302: Harmful if swallowed.[2][3] |

| H315: Causes skin irritation.[2][3] | |

| H319: Causes serious eye irritation.[2][3] | |

| H335: May cause respiratory irritation.[2] |

Precautionary Statements: P261, P280, P301+, P305+P351+P338[2][3]. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Synthesis and Mechanistic Insights

The synthesis of chiral morpholinones is a topic of considerable interest, as these scaffolds are prevalent in biologically active molecules.[5] The primary challenge lies in controlling the stereochemistry at the substituted carbon center. While multiple strategies exist for the asymmetric synthesis of morpholines, a common and effective approach for a C5-substituted morpholin-3-one involves the cyclization of a chiral acyclic precursor.[6][7]

Synthetic Strategy: Intramolecular Cyclization

The most logical and industrially scalable route to this compound proceeds via an intramolecular Williamson ether synthesis. This strategy relies on a key acyclic intermediate that already contains the necessary atoms and the desired stereochemistry. The precursor of choice is (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide .

Causality of Experimental Design:

-

Chiral Precursor: The synthesis begins with a readily available chiral starting material, (S)-2-amino-2-phenylethanol. This ensures that the final product's stereochemistry is established early and is not dependent on a less reliable chiral resolution or a complex asymmetric catalytic step at the end of the synthesis.

-

Two-Part Construction: The morpholinone ring is constructed in two key steps: first, an acylation to add the chloroacetyl group, which will form the C2-C3 and C=O portion of the ring; second, an intramolecular cyclization where the hydroxyl group's oxygen atom displaces the chlorine to form the C6-O1 bond.

-

Base-Mediated Cyclization: The final ring-closing step is an S_N2 reaction. It is promoted by a non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide), which deprotonates the hydroxyl group to form a more nucleophilic alkoxide. This alkoxide then attacks the carbon bearing the chlorine atom, closing the six-membered ring.[8]

Synthetic Workflow Diagram

Sources

- 1. (5S)-5-Phenyl-3-morpholinone | CymitQuimica [cymitquimica.com]

- 2. 1052209-96-7|(S)-5-Phenylmorpholin-3-one|BLD Pharm [bldpharm.com]

- 3. achmem.com [achmem.com]

- 4. (S)-5-Phenylmorpholin-3-one [myskinrecipes.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (5S)-5-phenylmorpholin-3-one: Properties, Characterization, and Experimental Protocols

Executive Summary

(5S)-5-phenylmorpholin-3-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, stereodefined scaffold makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs) targeting the central nervous system. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. We present a detailed analysis of its structural and spectroscopic characteristics, informed by data from closely related analogs due to the limited availability of public experimental data for this specific molecule. Furthermore, this document outlines robust, field-proven protocols for its synthesis, purification, and chiral analysis, designed to serve as a practical starting point for researchers and drug development professionals.

Introduction: The Significance of the Chiral Morpholinone Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable properties, including metabolic stability, aqueous solubility, and its ability to engage in crucial hydrogen bonding interactions with biological targets.[1] When functionalized with a chiral center, as in this compound, the resulting molecule offers a three-dimensional vector for probing the stereo-specific requirements of enzyme active sites and receptors. The incorporation of a phenyl group at the 5-position introduces aromaticity and potential for π-π stacking interactions, while the lactam (cyclic amide) moiety provides a rigid, polar core. This combination of features makes it a key building block for APIs, particularly in the development of treatments for neurological disorders.[2]

Molecular Identity and Physicochemical Properties

The fundamental identity of this compound is established by its unique structural and physical identifiers. While specific experimental data for properties such as melting point and solubility are not widely published, likely due to its status as a synthetic intermediate, we can infer its expected characteristics based on its structure and data from analogous compounds.

Table 1: Core Identification and Physicochemical Properties

| Property | Value / Description | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1052209-96-7 | [2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₁NO₂ | [3][4][5] |

| Molecular Weight | 177.20 g/mol | [2][4][5] |

| Appearance | White to off-white solid (Expected) | [7] |

| Melting Point | Not Available (N/A). Expected to be a crystalline solid with a defined melting point. | [6] |

| Boiling Point | Not Available (N/A). | [6] |

| Solubility | Expected to have moderate solubility in polar organic solvents (e.g., Methanol, Ethanol, DMSO, THF) and low solubility in water and non-polar solvents (e.g., Hexane). | [1][8] |

| pKa | Not Available (N/A). The lactam N-H proton is weakly acidic, while the ring oxygen and carbonyl could be weakly basic. | N/A |

| Storage | Store in a cool, dry place, sealed from moisture. Recommended storage at 2-8°C. | [2] |

Spectroscopic and Structural Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. Although specific spectra for this compound are not publicly cataloged, we can predict the key characteristic signals based on its functional groups and data from closely related analogs like 4-phenylmorpholin-3-one and various 5-phenylmorpholine derivatives.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region due to the chiral center and diastereotopic protons.

-

Aromatic Protons (C₆H₅): A multiplet between δ 7.2-7.4 ppm integrating to 5H.

-

Chiral Methine Proton (C5-H): A multiplet or triplet of doublets near δ 4.5-4.8 ppm.

-

Methylene Protons (C6-H₂): Two diastereotopic protons adjacent to the oxygen, likely appearing as complex multiplets between δ 4.0-4.4 ppm.

-

Methylene Protons (C2-H₂): Two diastereotopic protons adjacent to the carbonyl, expected as multiplets between δ 3.5-3.9 ppm.

-

Amide Proton (N-H): A broad singlet, typically around δ 6.5-8.0 ppm, whose position is sensitive to concentration and solvent.

-

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.

-

Carbonyl Carbon (C=O): A signal in the downfield region, expected around δ 170-175 ppm.

-

Aromatic Carbons: Four signals between δ 125-140 ppm.

-

Chiral Carbon (C5): A signal around δ 55-60 ppm.

-

Methylene Carbon (C6): A signal adjacent to oxygen, expected around δ 70-75 ppm.

-

Methylene Carbon (C2): A signal adjacent to the carbonyl, expected around δ 40-45 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present.

-

N-H Stretch: A moderate to sharp band around 3200-3300 cm⁻¹.

-

C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band characteristic of a six-membered lactam, expected around 1670-1690 cm⁻¹.

-

C-O Stretch (Ether): A strong band in the fingerprint region, around 1100-1120 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The molecular ion peak [M+H]⁺ would be observed at m/z 178.0817, corresponding to the formula C₁₀H₁₂NO₂⁺. Fragmentation patterns would likely involve cleavage of the morpholinone ring.

Chemical Reactivity and Stability Profile

The chemical behavior of this compound is dictated by its lactam functionality.

-

Stability: The lactam ring is susceptible to hydrolysis under both strong acidic and, more readily, strong basic conditions, which would lead to ring-opening to form the corresponding amino acid derivative. Studies on related β-lactam antibiotics show that stability is highly dependent on pH and temperature, with optimal stability generally found under neutral to slightly acidic conditions and at lower temperatures (-20°C or below for long-term storage).[12][13][14] The compound should be protected from excessive heat and strong aqueous acids or bases.

-

Reactivity:

-

N-Alkylation/Acylation: The secondary amine within the lactam can be alkylated or acylated under appropriate basic conditions.

-

Reduction: The amide carbonyl can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding (5S)-5-phenylmorpholine.

-

Ring-Opening: As noted, the lactam can be hydrolyzed. Theoretical and experimental studies on related N-aryl morpholinones suggest they are thermodynamically more stable and less prone to ring-opening polymerization compared to N-acyl analogs.[15][16]

-

Experimental Protocols

The following protocols are designed as robust starting points for the synthesis and analysis of this compound, based on established methodologies for related compounds.

Representative Enantioselective Synthesis

This protocol is a representative method adapted from procedures for similar chiral heterocycles, starting from commercially available (S)-2-amino-2-phenylethanol. The key is a two-step, one-pot procedure involving acylation followed by an intramolecular Williamson ether synthesis (cyclization).

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

-

Acylation: To a stirred solution of (S)-2-amino-2-phenylethanol (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM, approx. 0.2 M) at 0°C, add a solution of chloroacetyl chloride (1.1 eq.) in DCM dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up (Acylation): Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chloroacetamide intermediate.

-

Cyclization: Dissolve the crude intermediate in anhydrous tetrahydrofuran (THF, approx. 0.1 M). Cool the solution to 0°C and add sodium hydride (60% dispersion in mineral oil, 1.5 eq.) portion-wise.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until TLC analysis indicates the formation of the product.

-

Work-up (Cyclization): Cool the reaction to 0°C and carefully quench by the slow addition of saturated ammonium chloride solution. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Chiral Purity Analysis: HPLC Method Development

Ensuring the enantiomeric purity is critical. A systematic approach using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry standard. Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds.[2][14][17]

Caption: Systematic workflow for chiral HPLC method development.

Step-by-Step Protocol:

-

Column Screening:

-

Primary Columns: Screen on an amylose-based column (e.g., Chiralpak® AD-H) and a cellulose-based column (e.g., Chiralcel® OD-H). These are robust starting points for many aromatic compounds.

-

Justification: These polysaccharide-based phases offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, making them highly versatile.[18]

-

-

Mobile Phase Screening:

-

Normal Phase (Primary): Start with a mobile phase of Hexane/Isopropanol (IPA) (e.g., 90:10 v/v). If retention is too long, increase IPA percentage. If too short, decrease it.

-

Polar Organic Mode (Secondary): If normal phase fails, screen using 100% Acetonitrile (ACN) or Methanol (MeOH). This mode can offer different selectivity.

-

Justification: Normal phase often provides the best selectivity for compounds with aromatic rings and hydrogen bond donors/acceptors. The choice between IPA and ethanol as the polar modifier can significantly impact resolution.

-

-

Method Optimization:

-

Identify Lead Condition: Select the column/mobile phase combination that shows any separation (even if not baseline).

-

Optimize Solvent Ratio: Systematically vary the ratio of the mobile phase components (e.g., test Hexane/IPA at 95:5, 90:10, 85:15, 80:20) to maximize the resolution (Rs) between the two enantiomer peaks.

-

Flow Rate and Temperature: Adjust the flow rate (typically 1.0 mL/min for analytical columns) and column temperature (e.g., 25°C) to fine-tune peak shape and analysis time.

-

-

Detection: Use a UV detector set to a wavelength where the phenyl group absorbs strongly, typically around 254 nm.

Conclusion

This compound stands as a synthetically valuable chiral building block. While a complete, publicly documented profile of its physical properties is lacking, this guide has synthesized available data from structural analogs and established chemical principles to provide a robust working knowledge base. The predictive spectroscopic data and detailed, adaptable protocols for synthesis and chiral analysis herein offer drug discovery professionals the necessary tools to effectively utilize this compound in their research and development pipelines, enabling the creation of novel, stereochemically pure therapeutic agents.

References

This reference list is compiled from the sources used to generate this guide. All links are provided for verification.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1052209-96-7|(S)-5-Phenylmorpholin-3-one|BLD Pharm [bldpharm.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. achmem.com [achmem.com]

- 5. (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.HCl | 898543-06-1 [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. (R)-5-Phenyl-morpholin-3-one | 192815-71-7 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. pure.mpg.de [pure.mpg.de]

- 10. trans-5-Methyl-6-phenylmorpholin-3-one | C11H13NO2 | CID 92136243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 15. Getting Started with Chiral Method Development - Regis Technologies [registech.com]

- 16. rsc.org [rsc.org]

- 17. DE502006009169D1 - NEUE POLYMORPHE FORM VON 5-CHLOR-N-(ä ( 5S )-2-0X0-3-Ã4-( 3-OXO-4-MORPHOLINYL)-PHENYLÃ-1,3-OXAZOLIDIN-5-YLü -METHYL)-2-THIOPHENCARBOXAMID - Google Patents [patents.google.com]

- 18. US9840505B2 - Solid forms of (S)-3-(1-(9H-purin-6-ylamino)ethyl)-8-chloro-2-phenylisoquinolin-1 (2H)-one and methods of use thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Core Mechanism of Action of (5S)-5-phenylmorpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenylmorpholinone Scaffold in Neuropharmacology

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties that can enhance blood-brain barrier permeability.[1] When fused with a phenyl group, the resulting phenylmorpholine core gives rise to a class of compounds with significant activity at monoamine transporters. (5S)-5-phenylmorpholin-3-one represents a key chiral building block within this class, utilized in the synthesis of novel therapeutics for neurological disorders.[2] While direct pharmacological data on this compound is limited in publicly accessible literature, its structural similarity to known psychostimulants and its role as a synthetic intermediate provide a strong basis for elucidating its core mechanism of action. This guide synthesizes the available evidence from structurally related analogs to propose a primary mechanism centered on the modulation of monoamine transporters, particularly the dopamine transporter (DAT).

Proposed Core Mechanism of Action: Inhibition of the Dopamine Transporter

The principal hypothesized mechanism of action for this compound and its derivatives is the inhibition of the dopamine transporter (DAT). The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission.[3] Inhibition of DAT leads to an increase in the extracellular concentration and duration of dopamine, resulting in enhanced dopaminergic signaling. This mechanism is the basis for the therapeutic effects of several medications for conditions like ADHD and is also the primary target for psychostimulants such as cocaine and methylphenidate.[4]

The structural architecture of this compound shares key pharmacophoric features with established DAT inhibitors, notably phenmetrazine (3-methyl-2-phenylmorpholine) and its analogs.[5] Studies on these related compounds have demonstrated potent activity as dopamine and norepinephrine reuptake inhibitors or releasing agents. For instance, 3-Fluorophenmetrazine (3-FPM), a close structural analog, is a potent norepinephrine-dopamine releasing agent and also inhibits uptake at both transporters.[2] Furthermore, phendimetrazine, the N-methylated derivative of phenmetrazine, functions as a DAT inhibitor.[6]

This collective evidence strongly suggests that the 5-phenylmorpholin-3-one scaffold serves as a potent pharmacophore for DAT inhibition. The (5S)-stereochemistry is likely crucial for the specific orientation and high-affinity binding within the DAT active site.

Downstream Signaling Cascade

The inhibition of DAT by this compound or its active derivatives would initiate a cascade of downstream signaling events resulting from elevated synaptic dopamine levels. This enhanced dopaminergic neurotransmission would lead to increased activation of postsynaptic dopamine receptors (D1-D5), triggering various intracellular signaling pathways.

Selectivity Profile at Monoamine Transporters

While the primary target is hypothesized to be DAT, many phenylmorpholine derivatives also exhibit activity at the norepinephrine transporter (NET) and, to a lesser extent, the serotonin transporter (SERT).[7][8] The selectivity profile (DAT vs. NET vs. SERT) is a critical determinant of the overall pharmacological effect and therapeutic potential. A high degree of selectivity for DAT over SERT is often associated with stimulant and reinforcing properties, whereas broader activity can modulate these effects.[3]

The precise selectivity profile of this compound would need to be determined experimentally. However, based on analogs like 3-FPM, it is plausible that it possesses significant inhibitory activity at both DAT and NET with lower potency at SERT.[2]

Experimental Protocols for Mechanistic Validation

To rigorously validate the proposed mechanism of action, a series of in vitro assays are required. These protocols are designed to quantify the binding affinity and functional inhibition of this compound at the human dopamine, norepinephrine, and serotonin transporters.

Protocol 1: Monoamine Transporter Binding Assays

This protocol determines the binding affinity (Ki) of the test compound for DAT, NET, and SERT using radioligand competition assays.

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT.

-

Cell membrane preparations from the above cell lines.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

-

Non-labeled inhibitors for non-specific binding determination (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

-

This compound.

-

Scintillation counter and vials.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membrane preparation, the corresponding radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the respective non-labeled inhibitor.

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the plate contents through a glass fiber filtermat to separate bound and free radioligand.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Monoamine Transporter Uptake Inhibition Assays

This protocol measures the functional inhibition (IC50) of dopamine, norepinephrine, and serotonin uptake by the test compound in whole cells.

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT, plated in 96-well plates.

-

Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

-

This compound.

-

Uptake buffer.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

Wash the plated cells with uptake buffer.

-

Pre-incubate the cells with the varying concentrations of the test compound.

-

Initiate the uptake reaction by adding the respective radiolabeled substrate.

-

Incubate for a short period to measure the initial rate of uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the IC50 value for the inhibition of uptake for each transporter.

Sources

- 1. Self-administration of cocaine and the cocaine analog RTI-113: relationship to dopamine transporter occupancy determined by PET neuroimaging in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Fluorophenmetrazine - Wikipedia [en.wikipedia.org]

- 3. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stimulant - Wikipedia [en.wikipedia.org]

- 5. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 6. Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of (5S)-5-phenylmorpholin-3-one

Introduction: The Phenylmorpholine Scaffold and Its Significance in Neuropharmacology

The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, is a privileged scaffold in medicinal chemistry. When fused with a phenyl group, it gives rise to the phenylmorpholine class of compounds, which have garnered significant attention for their profound effects on the central nervous system (CNS).[1][2] Historically, this class is exemplified by phenmetrazine, a psychostimulant and anorectic agent that modulates monoaminergic systems.[3][4] The rigid structure of the morpholine ring, combined with the stereochemical possibilities introduced by chiral centers, allows for precise three-dimensional arrangements of pharmacophoric features, leading to specific interactions with biological targets.

(5S)-5-phenylmorpholin-3-one is a specific chiral derivative within this class, characterized by a phenyl group at the 5-position with (S)-stereochemistry and a ketone at the 3-position. While it is frequently utilized as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) targeting neurological disorders, its inherent biological activity is intrinsically linked to the broader phenylmorpholine family.[5] This guide will delve into the known and extrapolated biological activities of this compound, drawing upon data from its closest structural analogues to provide a comprehensive understanding of its potential pharmacological profile for researchers and drug development professionals.

Primary Mechanism of Action: Modulation of Monoamine Transporters

The predominant biological activity associated with phenylmorpholine derivatives is the modulation of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[3][6] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of this reuptake or induction of neurotransmitter release can significantly elevate extracellular monoamine levels, leading to various physiological and psychological effects.

While direct quantitative data for this compound is not extensively published, the activity of its close analogue, phenmetrazine (3-methyl-2-phenylmorpholine), provides a strong basis for its expected mechanism. Phenmetrazine is a potent norepinephrine and dopamine releasing agent.[4] Analogues such as 3-fluorophenmetrazine (3-FPM) also act as potent inhibitors of dopamine and norepinephrine uptake.[7][8]

Hypothesized Signaling Pathway

The interaction of phenylmorpholine compounds with monoamine transporters leads to an increase in synaptic dopamine and norepinephrine. This, in turn, potentiates signaling through their respective G-protein coupled receptors (GPCRs), such as the dopamine D1 and D2 receptors and adrenergic receptors, influencing downstream signaling cascades involved in reward, attention, and arousal.

Caption: Workflow for evaluating the biological activity of this compound.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenylmorpholines is highly dependent on their stereochemistry and substitution patterns.

-

Stereochemistry: The stereochemistry at the phenyl- and methyl-bearing carbons in phenmetrazine is crucial for its activity. It is highly likely that the (5S)-configuration of this compound is critical for its specific interactions with its biological targets.

-

Phenyl Ring Substitution: Substitution on the phenyl ring can modulate the potency and selectivity of the compound for different monoamine transporters. For instance, fluorination can alter the electronic properties and metabolic stability of the molecule. [6]* Morpholine Ring Substitution: The presence of a ketone at the 3-position in this compound, as opposed to a methyl group in phenmetrazine, is expected to significantly impact its pharmacological profile, potentially by altering its hydrogen bonding capabilities and metabolic fate.

Potential Therapeutic Applications and Future Directions

Given the established role of dopamine and norepinephrine in various CNS functions and disorders, compounds derived from the this compound scaffold have potential therapeutic applications in:

-

Attention-Deficit/Hyperactivity Disorder (ADHD): The stimulant properties arising from increased dopaminergic and noradrenergic neurotransmission are a cornerstone of ADHD treatment.

-

Depression: Modulation of monoamine levels is a well-established strategy for treating depressive disorders.

-

Obesity: The anorectic effects of phenmetrazine suggest that derivatives could be explored for weight management. [4]* Substance Abuse Disorders: By modulating dopamine pathways, these compounds could potentially be investigated for the treatment of addiction.

Future research should focus on the direct biological characterization of this compound to confirm its activity at monoamine transporters and to explore its selectivity profile across a wider range of CNS targets. Furthermore, the synthesis and evaluation of novel derivatives using this compound as a starting material could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

-

Substituted phenylmorpholine. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

-

McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., & Archer, R. P. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1404–1416. [Link]

-

Phenmetrazine. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

-

Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., Madras, B. K., ... & Sitte, H. H. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134, 149-157. [Link]

-

2-Phenylmorpholine. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

-

McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Archer, R. P. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1404–1416. [Link]

-

Mayer, F. P., Wimmer, L., Dillon-Carter, O., Partilla, J. S., Burchardt, N. V., Mihovilovic, M. D., ... & Sitte, H. H. (2017). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134, 149-157. [Link]

-

Rothman, R. B., Katsuyama, M., Partilla, J. S., Dersch, C. M., Blough, B. E., & Baumann, M. H. (2005). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. European Journal of Pharmacology, 509(2-3), 181-187. [Link]

-

PubChem. (n.d.). Phenmetrazine. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Mlinaric, S., Talianu, M., Kurtesh, E., Franchini, C., Corbo, F., & Carradori, S. (2021). From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs. International Journal of Molecular Sciences, 22(16), 8870. [Link]

-

Al-Ghorbani, M., Vignaroli, G., Al-Salahi, R., Murugesan, S., Mathew, B., & Ragavan, R. V. (2020). A New Potent and Selective Monoamine Oxidase-B Inhibitor with Extended Conjugation in a Chalcone Framework: 1-[4-(Morpholin-4-yl)phenyl]-5-phenylpenta-2,4-dien-1-one. ChemMedChem, 15(17), 1639-1644. [Link]

-

Devanne, H. (2023). Neuropharmacology: Role of Drugs and their Effects on the Nervous System. Journal of Neuro-Oncology and Neuroscience, 7(3). [Link]

-

Department of Pharmacology, University of Oxford. (n.d.). Neuropharmacology. [Link]

-

Cheng, K., Lee, Y. S., & Coop, A. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8820. [Link]

-

Chaurasiya, N. D., Ganesan, S., Nanayakkara, N. P. D., Dias, L. R. S., Walker, L. A., & Tekwani, B. L. (2012). Inhibition of human monoamine oxidase A and B by 5-phenoxy 8-aminoquinoline analogs. Bioorganic & Medicinal Chemistry Letters, 22(4), 1701-1704. [Link]

-

(S)-5-Phenylmorpholin-3-one. (n.d.). Alichem. Retrieved January 6, 2026, from [Link]

-

Huang, P., & Herzon, S. B. (2021). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Organic Letters, 23(15), 5941-5945. [Link]

-

Tzvetkov, N. T., Antonov, L., Nikolova, S., & Atanasova, M. (2022). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Biomedicines, 10(11), 2773. [Link]

-

Al-Ghorbani, M., Vignaroli, G., Al-Salahi, R., Murugesan, S., Mathew, B., & Ragavan, R. V. (2021). Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. RSC Advances, 11(48), 30206-30217. [Link]

-

Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2017). Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. Molecules, 22(8), 1335. [Link]

-

Neuropharmacology Definition. (n.d.). Fiveable. Retrieved January 6, 2026, from [Link]

- Blough, B. E., Rothman, R. B., Landavazo, A., Page, K. M., & Decker, A. M. (2013). U.S.

-

3-Fluorophenmetrazine. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

-

Butina, D., Nikolic, K., & Agbaba, D. (2020). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Scientia Pharmaceutica, 88(3), 32. [Link]

-

Boegesoe, K. P., Perregaard, J., Sanchez, C., & Moltzen, E. K. (1990). Synthesis and dopaminergic activity of some 3-(1,2,3,6-tetrahydro-1-pyridylalkyl)indoles. A novel conformational model to explain structure-activity relationships. Journal of Medicinal Chemistry, 33(6), 1665-1673. [Link]

-

Sharma, P. K., Amin, A., & Kumar, M. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Hamon, J., et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]

-

Substituted β-hydroxyamphetamine. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

-

Stimulant. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

-

Taylor, S. J., et al. (2020). Identification and Preclinical Pharmacology of ((1R,3S)-1-amino-3-((S)-6-(2-methoxyphenethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol (BMS-986166): A Differentiated Sphingosine-1-Phosphate (S1P1) Receptor Modulator Advanced into Clinical Trials. Journal of Medicinal Chemistry, 63(17), 9476-9493. [Link]

Sources

- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 5. (S)-5-Phenylmorpholin-3-one [myskinrecipes.com]

- 6. Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3-Fluorophenmetrazine - Wikipedia [en.wikipedia.org]

Discovery and history of phenylmorpholinone compounds

An In-depth Technical Guide to the Discovery and History of Phenylmorpholinone Compounds

Executive Summary

The phenylmorpholinone scaffold represents a significant chemotype in medicinal chemistry, primarily recognized for its potent central nervous system stimulant properties. This guide provides a comprehensive overview of the discovery, history, and scientific evolution of phenylmorpholinone compounds. Beginning with the serendipitous search for a safer alternative to amphetamines, we trace the journey from the synthesis of the archetypal compound, phenmetrazine, to its clinical application as an anorectic and subsequent withdrawal due to widespread misuse. This paper delves into the core chemical synthesis pathways, elucidates the mechanism of action as a norepinephrine-dopamine releasing agent, and explores the critical structure-activity relationships that led to the development of prodrugs like phendimetrazine. Furthermore, we present detailed experimental protocols for both the synthesis and biological evaluation of these compounds, offering researchers a practical foundation for future exploration. By synthesizing historical context with rigorous technical detail, this guide serves as an authoritative resource for professionals in pharmacology and drug development.

Introduction: The Phenylmorpholinone Core